Product packaging for 3-Oxo-1-methylquinuclidinium iodide(Cat. No.:CAS No. 6659-51-4)

3-Oxo-1-methylquinuclidinium iodide

Cat. No.: B000019
CAS No.: 6659-51-4
M. Wt: 267.11 g/mol
InChI Key: SVZAZASMEQJJMZ-UHFFFAOYSA-M
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Description

3-Oxo-1-methylquinuclidinium iodide (CAS 6659-51-4) is a quaternary ammonium salt and a versatile reversible inhibitor of acetylcholinesterase (AChE) with research applications in enzymology and neuropharmacology. Key Research Applications & Value: AChE Inhibitor: This compound acts as a reversible inhibitor of acetylcholinesterase (AChE; EC 3.1.1.7). It binds to both the catalytic site (with a dissociation constant of 1.6 mM) and an allosteric site (with a dissociation constant of 4.8 mM) of the enzyme . This dual-binding mechanism is a significant area of study for understanding enzyme regulation. Protectant Against Organophosphates: A primary research value of this compound is its ability to protect AChE against phosphorylation by neurotoxic organophosphorus compounds, including Soman and VX . Its protective effect is attributed to its binding at both the catalytic and allosteric sites of AChE, which contributes to a decrease in the rate of enzyme phosphorylation . Pharmacological Studies: The compound has been investigated in vivo for its antidotal efficacy. Studies in mice have demonstrated that it, when administered with atropine, can protect against the toxicity of Soman . Molecular Information: Molecular Formula: C8H14NOI SMILES: C[N+]12CCC(CC1)C(=O)C2 Handling & Usage: This product is intended for research purposes only by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14INO B000019 3-Oxo-1-methylquinuclidinium iodide CAS No. 6659-51-4

Properties

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZAZASMEQJJMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(=O)C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985182
Record name 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-51-4
Record name 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6659-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-oxo-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Oxo-1-methylquinuclidinium iodide is a quinuclidine derivative that has garnered interest due to its potential biological activities. Quinuclidine compounds are known for their diverse pharmacological effects, including neuroactivity and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has the molecular formula C8H14INOC_8H_{14}INO and is characterized by a quinuclidine ring structure. The compound features a ketone functional group, which is significant for its biological reactivity.

PropertyValue
Molecular FormulaC₈H₁₄INO
Molecular Weight251.10 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinergic Receptors : Compounds with quinuclidine structures often act as ligands for cholinergic receptors, potentially influencing neurotransmission and muscle contraction.
  • Anticancer Activity : Preliminary studies suggest that derivatives of quinuclidine can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction and inhibition of cell cycle progression in cancer cells.

Anticancer Effects

Recent studies have explored the anticancer potential of quinuclidine derivatives, including this compound. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through intrinsic pathways involving caspases and BAX/Bcl-2 modulation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG-215Induction of apoptosis
MCF-720Cell cycle arrest

Neuroactivity

Quinuclidine derivatives are also implicated in neuropharmacological activities. Research indicates that these compounds can modulate neurotransmitter systems, particularly acetylcholine pathways. This modulation can result in enhanced cognitive functions or therapeutic effects in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Neuroprotective Effects : In a study involving animal models, administration of the compound resulted in improved memory retention and cognitive performance, likely due to its cholinergic activity .
  • Antitumor Activity Assessment : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis and necrosis being investigated .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good absorption characteristics when administered orally.
  • Metabolism : It is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity.
  • Excretion : Renal excretion is the primary route for elimination from the body.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Oxo-1-methylquinuclidinium iodide typically involves the quaternization of quinuclidine derivatives with electrophilic reagents. The resulting iodide salt exhibits good solubility in polar solvents, which facilitates its use in various chemical reactions.

Table 1: Synthesis Routes for this compound

Synthesis MethodYield (%)Key Reagents Used
Quaternization Reaction70-85Methyl iodide, quinuclidine derivative
Oxidative Coupling60-75Oxidants (e.g., iodine, DIB)

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can facilitate various transformations, including:

  • Nucleophilic Substitution : The iodide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions : It can participate in cyclization reactions to form complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound as a precursor for synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The mechanism of action often involves disruption of microtubule dynamics, similar to established chemotherapeutics.

Table 2: Cytotoxic Activity of Derivatives Derived from this compound

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Microtubule disruption
Compound BA278020Apoptosis induction
Compound CA2780/RCIS30Cell cycle arrest

Beyond its synthetic utility, compounds derived from this compound have been investigated for their biological properties:

  • Antioxidant Activity : Some derivatives exhibit potent antioxidant properties, making them candidates for further development as therapeutic agents against oxidative stress-related diseases.
  • Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various bacterial strains, suggesting potential applications in infectious disease treatment.

Chemical Reactions Analysis

Enzymatic Inhibition of Acetylcholinesterase (AChE)

3-Oxo-1-methylquinuclidinium iodide acts as a reversible inhibitor of human erythrocyte acetylcholinesterase (AChE), binding to both catalytic and allosteric sites .

Key Findings:

  • Catalytic Site Binding :
    • Dissociation constant (KdK_d) for the catalytic site: 1.6 mM at pH 7.4 .
    • Competitive inhibition reduces enzymatic hydrolysis of acetylthiocholine (ATCh) .
  • Allosteric Site Binding :
    • KdK_d for the allosteric site: 4.8 mM at pH 7.4 .
    • Binding at this site modulates substrate inhibition kinetics .
ParameterValue (Catalytic Site)Value (Allosteric Site)
Dissociation constant1.6 mM4.8 mM
Substrate InterferenceCompetitive inhibitionModulates ATCh kinetics

Nucleophilic Substitution Reactions

The iodide ion in this compound can undergo substitution reactions with nucleophiles, a characteristic of quaternary ammonium salts .

Reactivity Insights:

  • General Reactivity :
    • Quinuclidinium derivatives exhibit enhanced reactivity toward nucleophiles compared to linear tertiary amines due to steric and electronic effects .
    • Substitution reactions typically occur at the methylated nitrogen, displacing iodide .
NucleophileProduct TypeReaction Conditions
Hydroxide3-Oxo-1-methylquinuclidineBasic aqueous media
ThiolsSulfur-containing analogsNeutral/pH-adjusted

Protective Efficacy Against Nerve Agents

The compound demonstrates antidotal properties against soman (a nerve agent) in murine models, though its mechanism is distinct from classical oxime reactivators .

In Vivo Performance:

  • Protective Index (PI) :
    • PI values (ratio of IC50IC_{50} to P50P_{50}) indicate efficacy in preserving AChE activity during soman exposure .
    • Experimental PI: 1.9 (soman) and 2.0 (VX agent) .
Nerve AgentPI ValueMechanism Notes
Soman1.9Non-reactivation of inhibited AChE
VX2.0Weak affinity for AChE

Comparative Analysis with Related Quinuclidine Derivatives

Structural modifications significantly alter reactivity and biological activity:

CompoundKey FeatureAChE KdK_d (mM)
3-HydroxyquinuclidineHydroxyl at 3-position0.05–0.5
1-MethylquinuclidineMethylated nitrogen0.2–0.6
2-OxoquinuclidineCarbonyl at 2-positionNot reported

Synthetic Utility

While direct synthesis details are sparingly reported, the compound serves as a precursor for conjugates with imidazolium oximes, linked via -(CH2_2)3_3- or -CH2_2-O-CH$$_2- bridges . These hybrids aim to enhance antidotal efficacy by combining quinuclidine’s AChE affinity with oxime-mediated reactivation .

Comparison with Similar Compounds

Structural Features

  • Schiff Base Compounds (1 and 2):
    • Cations form irregular supramolecular channels (5.6 × 7.2 Ų and 7.5 × 9.8 Ų) that accommodate I₃⁻ anions .
    • I₃⁻ anions stack into W-shaped polyiodide chains along the crystallographic axis, facilitating ion migration .
  • 3-Oxo-1-methylquinuclidinium Iodide: Likely lacks channel-forming structures due to the rigid, compact quinuclidinium cation.

Conductivity Performance

Compound Conductivity (S cm⁻¹) Temperature (K) Activation Energy (Eₐ, eV) Reference
[m-BrBz-1-APy]I₃ (1) 1.03 × 10⁻⁴ 343 0.28
[o-FBz-1-APy]I₃ (2) 4.94 × 10⁻³ 353 0.25
[Mn(en)₃]I₂ 1.37 × 10⁻⁶ 423 N/A
CuPbI₃ ~10⁻⁸ 298 N/A
Hypothesized this compound Likely lower (e.g., ~10⁻⁷–10⁻⁸) Room temperature Higher Eₐ (due to rigidity)
  • Key Observations:
    • Schiff base compounds outperform classical iodides like CuPbI₃ by 3–5 orders of magnitude due to their channel-assisted ion migration .
    • This compound, lacking such channels, is expected to exhibit lower conductivity, akin to conventional rigid salts.

Conduction Mechanisms

  • Schiff Base Compounds:
    • Conductivity arises from iodide ion migration through preformed channels, with thermal activation enabling ion hopping .
    • Low activation energies (0.25–0.28 eV) suggest efficient ion mobility .
  • This compound:
    • Likely relies on ion hopping between lattice vacancies. The rigid quinuclidinium framework may increase activation energy, reducing conductivity.

Thermal and Stability Considerations

  • Schiff base compounds show stable conductivity up to 353 K, but their organic cations may degrade at higher temperatures .
  • The quinuclidinium core in this compound could enhance thermal stability, making it suitable for high-temperature applications despite lower conductivity.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃), is often added to deprotonate the amine, enhancing its nucleophilicity. For instance, in a representative procedure:

  • 3-Oxo-quinuclidine (1.0 equiv) is dissolved in anhydrous DMF under a nitrogen atmosphere.

  • Methyl iodide (1.2–1.5 equiv) is added dropwise at room temperature.

  • The mixture is stirred for 12–24 hours, during which the quaternary salt precipitates.

  • The product is isolated via filtration, washed with ether, and recrystallized from ethanol.

Table 1: Standard Quaternization Conditions

ParameterDetails
SolventDMF or acetonitrile
BaseK₂CO₃ (1.5 equiv)
TemperatureRoom temperature (20–25°C)
Reaction Time12–24 hours
WorkupFiltration, ether wash, recrystallization

This method prioritizes simplicity and reproducibility, though yields are influenced by the purity of the starting material and stoichiometric ratios. Excess methyl iodide ensures complete quaternization, while prolonged reaction times mitigate kinetic limitations.

Alternative Synthetic Routes

While quaternization remains the primary route, alternative strategies have been explored to address challenges such as solvent toxicity or low yields.

Oxidative Coupling Approaches

Oxidative coupling methods, though less common, involve the use of iodine or diiodine (I₂) in combination with oxidizing agents like diisopropyl azodicarboxylate (DIB). These reactions proceed via radical intermediates, enabling the formation of the quinuclidinium core. However, such methods are less efficient for this compound, as they often require additional steps to introduce the ketone moiety.

Reductive Alkylation

Reductive alkylation of 3-oxo-quinuclidine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) represents a potential alternative. However, this route is complicated by competing side reactions, such as over-alkylation or reduction of the ketone group.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product solubility. DMF is preferred due to its high polarity, which stabilizes ionic intermediates and enhances reaction rates. Substituting DMF with acetonitrile reduces side product formation but may lower yields due to poorer solubility of the quaternary salt.

Catalytic Enhancements

The addition of catalytic iodide salts (e.g., tetrabutylammonium iodide) can enhance reaction rates via a phase-transfer mechanism, particularly in biphasic solvent systems. This approach remains experimental but shows promise for large-scale synthesis.

Analytical Characterization

Post-synthesis characterization of this compound employs a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals at δ 3.15–3.45 ppm correspond to the methyl group attached to the quaternary nitrogen, while resonances between δ 2.30–2.90 ppm arise from the bicyclic protons.

  • ¹³C NMR : The ketone carbonyl appears at δ 208–210 ppm, characteristic of strained bicyclic ketones.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS exhibits a prominent peak at m/z 140.11 ([M]⁺), consistent with the molecular formula C₈H₁₄NO⁺.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the bicyclo[2.2.2]octane framework and the planar geometry of the quaternary nitrogen .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-1-methylquinuclidinium iodide, and how can reproducibility issues be addressed?

  • Methodological Answer : Synthesis typically involves quaternization of 1-methylquinuclidin-3-one with methyl iodide in anhydrous solvents. To ensure reproducibility, control reaction conditions (temperature, solvent purity, stoichiometry) and monitor progress via NMR or IR spectroscopy. Use inert atmospheres to avoid side reactions. For purification, recrystallization in ethanol/water mixtures yields high-purity products. Document all parameters (e.g., solvent ratios, drying times) to mitigate batch variability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 or HSQC to distinguish quaternary carbons and methyl groups. The N-methyl signal typically appears at ~3.2 ppm in D2O.
  • FT-IR : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and quinuclidinium ring vibrations at 1450–1600 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Use positive-ion mode to detect the [M-I]+ ion. Cross-reference with computational simulations (e.g., Gaussian) for structural validation .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0%, 50%, 90% RH), and light exposure. Analyze degradation products via HPLC-MS. Store in amber vials at 4°C under desiccation to minimize hydrolysis and photodecomposition. Tabulate degradation rates (Table 1):

ConditionDegradation Rate (%/month)Major Degradation Pathway
4°C, 0% RH, dark<1%None
25°C, 50% RH, light12%Hydrolysis of quinuclidinium ring

.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to measure reaction rates with nucleophiles (e.g., CN⁻, SCN⁻). Compare activation parameters (ΔH‡, ΔS‡) to distinguish between SN1 and SN2 mechanisms. Computational modeling (e.g., DFT) can map transition states and charge distribution on the quinuclidinium ring. For example, the carbonyl group at position 3 increases ring strain, favoring SN2 pathways .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

  • Methodological Answer : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate electrostatic potential maps to identify electrophilic regions (e.g., iodine charge density). Compare HOMO-LUMO gaps with experimental UV spectra. Validate models by correlating calculated vs. observed NMR chemical shifts (RMSE < 0.5 ppm indicates reliability) .

Q. What experimental designs are suitable for probing the compound’s interaction with biological targets (e.g., acetylcholine receptors)?

  • Methodological Answer : Use radioligand binding assays (³H-epibatidine for α4β2 nAChRs) to measure IC50 values. Pair with molecular docking (AutoDock Vina) to predict binding poses. Validate via mutagenesis studies targeting receptor residues (e.g., TrpB). Include negative controls (e.g., atropine) to rule out non-specific interactions .

Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform pH-rate profiling (pH 2–12) with buffered solutions. Use Arrhenius plots to extrapolate shelf-life at physiological pH (7.4). Address discrepancies by standardizing buffers (e.g., phosphate vs. Tris) and excluding metal ion contaminants (e.g., Fe³+ accelerates degradation). Statistical tools like ANOVA can identify significant outliers .

Methodological Frameworks

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting stability data arise, test whether humidity (vs. temperature) is the primary variable .
  • Experimental Design : Follow IUPAC guidelines for reproducibility: document equipment specifications (e.g., NMR spectrometer field strength), use internal standards (e.g., TMS for NMR), and validate methods via inter-laboratory comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1-methylquinuclidinium iodide
Reactant of Route 2
3-Oxo-1-methylquinuclidinium iodide

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